N-Fmoc-N-cyclobutyl-glycine is a derivative of glycine, an amino acid essential in protein synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a cyclobutyl side chain. This structure enhances its utility in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of deprotection under mild conditions. The Fmoc group allows for selective reactions, making it a valuable building block in the design of peptides and proteins.
N-Fmoc-N-cyclobutyl-glycine can be synthesized from glycine through various chemical reactions, typically involving the introduction of the Fmoc group and the cyclobutyl moiety. The compound is commercially available and can also be synthesized in laboratory settings using well-established organic chemistry techniques.
This compound belongs to the class of N-protected amino acids, which are widely used in organic synthesis and medicinal chemistry. It is categorized as an amino acid derivative with specific modifications that enhance its reactivity and application in peptide synthesis.
The synthesis of N-Fmoc-N-cyclobutyl-glycine generally involves two main steps:
The reaction conditions for these syntheses often require careful control of temperature and pH to optimize yields and minimize side reactions. For example, using a base during the protection step helps to neutralize any acidic byproducts that could interfere with subsequent reactions.
N-Fmoc-N-cyclobutyl-glycine has a molecular formula that reflects its components: CHNO. The structural representation includes:
The compound's molecular weight is approximately 219.29 g/mol, and it exhibits specific stereochemical configurations due to the presence of chiral centers.
N-Fmoc-N-cyclobutyl-glycine participates in several key reactions:
The deprotection step is crucial as it must be performed under controlled conditions to avoid hydrolysis or degradation of sensitive functional groups. Coupling reactions often utilize coupling agents like dicyclohexylcarbodiimide or uronium salts to facilitate the formation of peptide bonds.
The mechanism of action for N-Fmoc-N-cyclobutyl-glycine primarily revolves around its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino functionality during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group becomes reactive, allowing for subsequent peptide bond formation with other amino acids or activated carboxylic acids.
N-Fmoc-N-cyclobutyl-glycine typically appears as a white to off-white solid. Its melting point and solubility characteristics can vary based on purity and specific synthetic methods used.
N-Fmoc-N-cyclobutyl-glycine is widely utilized in various scientific fields:
The development of fluorenylmethyloxycarbonyl (Fmoc) protection marks a pivotal advancement in peptide synthesis. Introduced by Louis Carpino in 1972, the Fmoc group addressed critical limitations of earlier carbamate-based protecting groups like tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz). Fmoc offered base-labile deprotection (e.g., piperidine in dimethylformamide), contrasting with Boc’s acid sensitivity (trifluoroacetic acid) and Cbz’s hydrogenolysis requirement (Pd/C, H₂). This orthogonal stability enabled milder synthesis conditions, particularly for complex peptides containing acid-sensitive moieties [6].
Fmoc’s rapid adoption stemmed from its unique deprotection mechanism: base-mediated abstraction of the fluorenyl C9-H (pKa ~23 in dimethyl sulfoxide) generates a resonance-stabilized dibenzofulvene anion, releasing carbon dioxide and the free amine. Secondary amines like piperidine simultaneously trap the fulvene byproduct, preventing side reactions [6]. By the 1980s, Fmoc became integral to solid-phase peptide synthesis (SPPS), facilitating automated platforms by eliminating corrosive acids like hydrogen fluoride used in Boc-SPPS [1] [6].
Table 1: Evolution of Amino Acid Protecting Groups
Era | Protecting Group | Deprotection Method | Limitations |
---|---|---|---|
Pre-1970 | Boc | Strong acid (TFA) | Acid-sensitive residues degraded |
Pre-1970 | Cbz | Catalytic hydrogenation | Incompatible with sulfur-containing residues |
Post-1972 | Fmoc | Mild base (piperidine) | Base-sensitive residues require optimization |
1990s+ | Variants (e.g., Bsmoc) | Tailored bases | Specialized applications |
N-Fmoc-N-cyclobutyl-glycine exemplifies modern Fmoc derivatives, combining Fmoc’s robustness with tailored side-chain functionality. Its synthesis follows established protocols: N-alkylation of glycine, followed by Fmoc protection using 9-fluorenylmethyl chloroformate under Schotten-Baumann conditions (aqueous sodium bicarbonate/dioxane) [6]. Key physicochemical properties include:
The cyclobutyl group in N-Fmoc-N-cyclobutyl-glycine confers distinct steric and electronic properties that modulate peptide conformation and function. Compared to linear alkyl chains (e.g., butyl in Fmoc-N-(butyl)-glycine), the cyclobutyl ring exhibits:
This unique profile enhances backbone rigidity when incorporated into peptides. The cyclobutyl moiety constrains φ/ψ dihedral angles, promoting turn formation or helix stabilization—critical for mimicking bioactive conformations. Unlike bulky tert-butyl groups, cyclobutyl maintains solubility in organic solvents (e.g., dimethylformamide, dichloromethane) used in SPPS due to balanced hydrophobicity [1] [6].
Table 2: Steric Parameters of N-Alkyl Glycine Derivatives
Substituent | Steric A-value (kcal/mol) | Conformational Flexibility | Peptide Applications |
---|---|---|---|
Methyl | 1.7 | High | Unconstrained linkers |
Cyclobutyl | 2.1 (estimated) | Moderate | Turn induction, helices |
tert-Butyl | 4.5 | Low | Solvent exclusion pockets |
Functionally, cyclobutyl facilitates hydrophobic interactions in peptide-receptor binding without excessive steric hindrance. Its strained ring may also engage in non-covalent interactions (e.g., C–H⋯O bonds) inaccessible to acyclic alkyl groups. These features enable precise tuning of peptide pharmacodynamics, particularly for targets like G-protein-coupled receptors where controlled backbone geometry is essential [1].
Orthogonal protection—simultaneous use of multiple independent protecting groups—is essential for synthesizing peptides with post-translational modifications or branched architectures. N-Fmoc-N-cyclobutyl-glycine excels in such strategies due to Fmoc’s compatibility with acid-labile and photolabile groups. The cyclobutyl side chain lacks reactive hydrogens, preventing unintended deprotection during synthesis [3] [4].
Key orthogonal pairings include:
Table 3: Orthogonal Deprotection Conditions for Fmoc-Based Systems
Protecting Group | Compatible With Fmoc | Cleavage Reagent | Orthogonal Applications |
---|---|---|---|
ivDde | Yes | 2% hydrazine/dimethylformamide | Lys/Orn side-chain modification |
Alloc | Yes | Pd(0)/scavengers | Solid-phase cyclization |
Mtt | Yes | 1% TFA/dichloromethane | Lys side-chain deprotection |
Boc | Quasi-orthogonal | TFA (>50%) | Limited sequential deprotection |
N-Fmoc-N-cyclobutyl-glycine enhances orthogonality by resisting common side reactions:
These properties enable synthesis of challenging sequences like glycine-rich anticoagulants (e.g., bivalirudin analogues), where conventional Fmoc-amino acids cause deletion byproducts [7]. Future directions include photoremovable groups (e.g., nitroveratryloxycarbonyl) for light-directed orthogonal synthesis, leveraging cyclobutyl’s UV transparency [3] [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3